molecular formula C17H22ClNO3 B14790290 (1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

Cat. No.: B14790290
M. Wt: 323.8 g/mol
InChI Key: USUHXXKCHSBMOS-PYYRNSBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanthamine hydrochloride involves multiple steps. One notable method is an eleven-step synthesis starting from commercially available materials . Key steps include:

Industrial Production Methods

Industrial production of galanthamine hydrochloride often involves extraction from plant sources followed by purification. One method includes soaking plant material in an aqueous alkali solution, followed by supercritical CO2 extraction, and subsequent purification using column chromatography . This method is characterized by its simplicity and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

Galanthamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12?,14-,17+;/m1./s1

InChI Key

USUHXXKCHSBMOS-PYYRNSBXSA-N

Isomeric SMILES

CN1CC[C@@]23C=CC(C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl

Origin of Product

United States

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